molecular formula C9H10INO4S B2405212 5-(Dimethylsulfamoyl)-2-iodobenzoic acid CAS No. 926229-53-0

5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Cat. No.: B2405212
CAS No.: 926229-53-0
M. Wt: 355.15
InChI Key: LHJQLURGRCULNZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds that have a long-standing importance in chemical synthesis. The introduction of a halogen atom to the benzoic acid scaffold can significantly alter its electronic properties and reactivity. Iodinated benzoic acids, in particular, are notable for the reactivity of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to cleavage and subsequent functionalization.

The presence of the bulky iodine atom at the ortho-position to the carboxylic acid group in 5-(Dimethylsulfamoyl)-2-iodobenzoic acid likely influences the conformation of the molecule and the acidity of the carboxylic acid proton. Furthermore, the sulfamoyl group at the 5-position acts as an electron-withdrawing group, which can further modify the reactivity of the aromatic ring and the acidity of the carboxylic acid.

A plausible synthetic route to this compound, while not explicitly detailed in readily available literature, can be inferred from established methodologies for the synthesis of related compounds. A potential starting material could be 3-(dimethylsulfamoyl)benzoic acid. The synthesis of sulfamoyl benzoic acid derivatives is a known process. nih.govnih.gov The subsequent key step would be the selective iodination at the C-2 position. The carboxylic acid group can act as a directing group for ortho-halogenation. researchgate.netresearchgate.net Modern catalytic methods, such as those employing iridium researchgate.netacs.org or palladium researchgate.net catalysts, have proven effective for the ortho-iodination of benzoic acids under relatively mild conditions. These methods offer a high degree of regioselectivity, which would be crucial for the specific synthesis of the desired isomer.

Table 1: Plausible Synthetic Precursors and Reagents

Precursor/ReagentRole in Synthesis
3-(Dimethylsulfamoyl)benzoic acidStarting material containing the sulfamoyl and benzoic acid moieties.
Iridium or Palladium CatalystTo direct and catalyze the ortho-iodination of the benzoic acid. researchgate.netresearchgate.netacs.org
Iodinating Agent (e.g., N-Iodosuccinimide)Source of iodine for the halogenation reaction.

Significance in Advanced Organic Synthesis and Chemical Catalysis Research

The significance of this compound in advanced organic synthesis and chemical catalysis research stems from its unique combination of functional groups.

In the realm of advanced organic synthesis , the aryl iodide moiety is a key functional group for a multitude of cross-coupling reactions. These reactions are fundamental tools for the construction of complex organic molecules. For instance, the carbon-iodine bond can readily participate in palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. nanochemres.org

Sonogashira Coupling: Reaction with terminal alkynes to generate substituted alkynes. thieme-connect.denih.govcitycollegekolkata.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The ability to undergo these transformations makes this compound a potentially valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. The presence of the carboxylic acid and sulfamoyl groups provides additional handles for further derivatization, allowing for the creation of a diverse library of compounds from a single precursor. Furthermore, iodinated aromatic compounds can serve as precursors for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net

Table 2: Potential Research Applications

Research AreaPotential Application of this compound
Medicinal ChemistryBuilding block for the synthesis of biologically active molecules through cross-coupling reactions. thieme-connect.deresearchgate.net
Materials SciencePrecursor for the synthesis of novel organic materials with specific electronic or optical properties.
CatalysisPrecursor for the synthesis of new ligands for transition metal catalysis.
Organic MethodologySubstrate for the development of new synthetic methods and cross-coupling protocols. nanochemres.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQLURGRCULNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Dimethylsulfamoyl 2 Iodobenzoic Acid

Reactivity Governed by the Ortho-Iodo and Carboxylic Acid Functionalities

The proximity of the iodine atom and the carboxylic acid group on the benzene (B151609) ring introduces specific reactivity patterns, including unique intramolecular interactions and a predisposition to certain reaction pathways such as decarboxylation.

In ortho-substituted benzoic acids, non-covalent interactions can significantly influence the molecule's conformation and chemical properties. For 2-halobenzoic acids, interactions between the ortho-halogen and the carboxylic acid group are of particular interest. While intramolecular hydrogen bonding is a well-documented phenomenon, for instance in 2-hydroxybenzoic acid, the interactions involving halogens are more complex.

In the case of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, the iodine atom at the ortho position can interact with the carboxylic acid group. Studies on related 2-iodobenzamides have shown evidence of C—I⋯π(ring) halogen bonds influencing crystal packing. For ortho-halobenzoic acids, steric and polar effects are dominant. The large atomic radius of iodine can cause steric strain, potentially forcing the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of planarity can affect the conjugation of the carboxyl group with the aromatic system. Furthermore, weak intramolecular forces, such as dipole-dipole interactions or London dispersion forces between the iodine and the atoms of the carboxylic group, may stabilize certain conformers. The acidity of the compound is also affected by this "ortho effect," where steric hindrance prevents the carboxylate anion from being coplanar with the ring, thereby inhibiting resonance stabilization but increasing acidity relative to its meta and para isomers. stackexchange.com

The removal of the carboxyl group (decarboxylation) is a known reaction for aromatic carboxylic acids, though it often requires harsh conditions. However, the presence of substituents, particularly in the ortho position, can significantly facilitate this process. The decarboxylation of benzoic acids can proceed through several mechanistic pathways, including ionic, radical, and transition-metal-catalyzed routes.

For ortho-substituted benzoic acids, the barrier to decarboxylation is often lower. nih.govresearchgate.net This can be attributed to both the electronic destabilization of the starting material and potential stabilization of the transition state. nih.gov In a common ionic mechanism, the reaction is initiated by protonation of the ipso-carbon (the carbon bearing the carboxyl group), followed by the elimination of carbon dioxide. nist.gov Electron-withdrawing groups, such as the iodo and dimethylsulfamoyl groups on the target molecule, would generally disfavor the formation of a positive charge on the ring, making an uncatalyzed ionic pathway less probable under neutral or basic conditions.

Table 1: Potential Decarboxylation Pathways for Aromatic Carboxylic Acids

Pathway Conditions Key Intermediate Influence of Substituents
Thermal/Ionic High temperatures (>140°C), often acid-catalyzed. nih.gov Aryl anion or arenium ion. Facilitated by ortho-substituents which can stabilize the transition state. nih.gov Electron-donating groups generally favor protolytic mechanisms. nist.gov
Radical Oxidizing agents, photoredox catalysis. nih.gov Aryl radical. Can be initiated by single-electron transfer; less dependent on traditional directing group effects.

| Metal-Catalyzed | Ag, Cu, Pd, Fe, Ni catalysts. nih.govnih.gov | Organometallic species (e.g., Aryl-Ag). | Ortho-substituents can lower the activation barrier. nih.gov Bimetallic systems are often used for subsequent cross-coupling. acs.org |

Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene ring of this compound is considered electron-deficient due to the presence of three electron-withdrawing groups. This deactivation influences the conditions required for electrophilic aromatic substitution (EAS) and dictates the position of attack by an incoming electrophile.

The regiochemical outcome of an EAS reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. These effects are a combination of inductive and resonance contributions that stabilize or destabilize the cationic intermediate (arenium ion) formed during the reaction.

The three substituents on the ring each exert a directing influence on incoming electrophiles.

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is on the ortho or para positions. quora.com

-I (Iodo): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions. organicchemistrytutor.com

-SO₂N(CH₃)₂ (Dimethylsulfamoyl): The sulfamoyl group, like the related sulfonic acid group, is strongly electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the sulfur center. It is a powerful deactivating group and a meta-director.

In this compound, the available positions for substitution are C-3, C-4, and C-6. The directing effects of the existing groups must be considered in concert:

The -I group at C-2 directs ortho (to C-3) and para (to C-6).

The -COOH group at C-1 directs meta (to C-3 and C-5; C-5 is already substituted).

The -SO₂N(CH₃)₂ group at C-5 directs meta (to C-1 and C-3; C-1 is already substituted).

Both the carboxylic acid and dimethylsulfamoyl groups strongly direct an incoming electrophile to the C-3 position. The iodo group also directs to C-3 (ortho). Therefore, the directing effects of all three groups are cooperative and reinforce substitution at the C-3 position. Substitution at C-4 is disfavored as it is ortho to the strongly meta-directing sulfamoyl group and meta to the ortho-, para-directing iodo group. Substitution at C-6 is para to the iodo group but ortho to the strongly meta-directing sulfamoyl group, and this position is also sterically hindered, making attack less likely. Consequently, electrophilic attack is overwhelmingly predicted to occur at the C-3 position.

The regioselectivity of an EAS reaction is mechanistically rationalized by the stability of the intermediate arenium ion (also known as a sigma complex or Wheland intermediate). wikipedia.org This cationic species is resonance-stabilized, with the positive charge delocalized over the ring. The influence of the existing substituents on the stability of this intermediate determines the preferred position of attack.

For this compound, we can analyze the stability of the arenium ions formed from attack at the three possible positions:

Attack at C-3: The positive charge in the resonance contributors is located at C-2, C-4, and C-6. None of these positions places the positive charge adjacent to the carbon atoms bearing the strongly deactivating -COOH or -SO₂N(CH₃)₂ groups. Furthermore, the lone pairs on the iodine at C-2 can help stabilize the adjacent positive charge through resonance. This makes the arenium ion from C-3 attack the most stable of the possibilities.

Attack at C-4: The resonance structures place the positive charge at C-3, C-5, and C-1. The contributor with the charge at C-5 is highly destabilized because the positive charge is directly on the carbon atom attached to the powerful electron-withdrawing dimethylsulfamoyl group. askthenerd.com Similarly, the contributor with the charge at C-1 is destabilized by the adjacent carboxyl group. This pathway is therefore energetically unfavorable.

Attack at C-6: The resonance structures place the positive charge at C-1, C-3, and C-5. Again, the contributors with the positive charge at C-1 (adjacent to -COOH) and C-5 (adjacent to -SO₂N(CH₃)₂) are significantly destabilized. This makes the formation of the arenium ion via attack at C-6 highly unfavorable.

This analysis of arenium ion stability confirms the prediction from the directing group effects: electrophilic substitution will proceed selectively at the C-3 position, as this pathway involves the least destabilized cationic intermediate.

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings, particularly those that are electron-deficient. nih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.orgnih.gov

The formation and stability of the Meisenheimer complex are critical to the feasibility of an SNAr reaction. wikipedia.org This intermediate is a 1:1 adduct between an electron-poor arene and a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is essential for stabilizing the negative charge that develops in the Meisenheimer complex. wikipedia.orgnih.gov

In the case of this compound, both the dimethylsulfamoyl group (-SO₂N(CH₃)₂) and the carboxylic acid group (-COOH) at the meta and para positions relative to potential sites of nucleophilic attack, respectively, function as electron-withdrawing substituents. These groups delocalize the negative charge of the anionic σ-complex through resonance and inductive effects, thereby lowering the activation energy for its formation. nih.gov

The generally accepted mechanism for SNAr reactions proceeds in two steps via the discrete Meisenheimer complex. nih.gov However, recent computational and kinetic studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate. nih.gov For many systems, particularly those involving highly electron-deficient substrates like polynitroarenes, the stepwise mechanism with a distinct Meisenheimer complex remains the favored model. nih.gov

Table 1: Influence of Electron-Withdrawing Groups on Aromatic Rings

Electron-Withdrawing GroupPosition Relative to Leaving GroupStabilizing Effect
Nitro (-NO₂)Ortho, ParaStrong (Resonance & Inductive)
Sulfamoyl (-SO₂NR₂)Ortho, ParaStrong (Resonance & Inductive)
Cyano (-CN)Ortho, ParaStrong (Resonance & Inductive)
Carboxyl (-COOH)Ortho, ParaModerate (Resonance & Inductive)
Trifluoromethyl (-CF₃)Ortho, ParaStrong (Inductive)

This table provides a qualitative comparison of the stabilizing effects of common electron-withdrawing groups in the context of Nucleophilic Aromatic Substitution.

An alternative mechanism for nucleophilic substitution on aryl halides involves the formation of a highly reactive benzyne intermediate. This pathway is distinct from the SNAr mechanism and typically occurs under strong basic conditions with aryl halides that lack activating electron-withdrawing groups. However, derivatives of 2-iodobenzoic acid can serve as effective precursors for generating benzynes. nih.gov

Arylbenziodoxoles, which can be synthesized from 2-iodobenzoic acids, are known to be effective benzyne precursors. nih.gov Upon thermal decomposition or treatment with a fluoride source, these reagents can eliminate a molecule of the substituted 2-iodobenzoic acid to generate the corresponding benzyne. This reactive intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions. While this pathway is well-documented for parent 2-iodobenzoic acid derivatives, its applicability to this compound would depend on the specific reaction conditions and the stability of the corresponding benziodoxole precursor.

Transformations Involving the Aryl Iodide Moiety

The aryl iodide group is a versatile functional handle, enabling a range of transformations, most notably the formation of hypervalent iodine compounds. These reagents have gained significant prominence as powerful and environmentally benign oxidants in modern organic synthesis. nih.gov

Hypervalent iodine compounds are derivatives in which the iodine atom formally possesses a higher oxidation state than is typical (e.g., +3 or +5). nih.gov Aryl iodides, particularly those with an ortho-carboxylic acid group, are excellent precursors for the synthesis of cyclic hypervalent iodine reagents. nih.gov

2-Iodobenzoic acid and its derivatives are the foundational starting materials for the preparation of some of the most common and useful hypervalent iodine oxidants: 2-iodoxybenzoic acid (IBX) and its precursor, 2-iodosobenzoic acid (IBA). nih.govwikipedia.orgchemicalbook.com

The synthesis of IBX is readily achieved by the oxidation of 2-iodobenzoic acid. orientjchem.orgorientjchem.org A widely used and environmentally friendly method employs Oxone (a stable triple salt of potassium peroxymonosulfate) as the oxidant in an aqueous medium. orientjchem.orgwikipedia.org The reaction is typically performed by heating the mixture, which causes the IBX product to precipitate from the solution in high yield and purity. orientjchem.orgwikipedia.org

A similar synthetic strategy is expected to be effective for the transformation of this compound into its corresponding IBX analog. The presence of the electron-withdrawing dimethylsulfamoyl group is not anticipated to interfere with the oxidation of the iodine center. The resulting compound, a 5-(dimethylsulfamoyl)-2-iodoxybenzoic acid, would be a novel hypervalent iodine(V) reagent.

The trivalent iodine analog, 5-(dimethylsulfamoyl)-2-iodosobenzoic acid (an IBA analog), can also be synthesized. Milder oxidation conditions using Oxone at room temperature can selectively produce IBAs without over-oxidation to the pentavalent IBX. nih.govnih.gov This provides a reliable method to access the corresponding iodine(III) reagent. nih.gov

Table 2: General Conditions for Oxidation of 2-Iodobenzoic Acids

Target ReagentPrecursorTypical OxidantSolventTemperatureReference
IBX2-Iodobenzoic acidOxoneWater70 °C orientjchem.orgwikipedia.org
IBA2-Iodobenzoic acidOxoneWaterRoom Temp. nih.govnih.gov
IBX AnalogThis compoundOxone (projected)Water~70 °CN/A
IBA AnalogThis compoundOxone (projected)WaterRoom Temp.N/A

This table outlines common synthetic conditions for preparing IBX and IBA, and projects analogous conditions for the synthesis of derivatives from this compound.

Hypervalent iodine reagents, particularly IBX and its derivatives, are renowned for their application as oxidizing agents, most notably for the selective oxidation of alcohols to aldehydes and ketones. orientjchem.orgresearchgate.net A significant advancement in this area is the development of catalytic systems where the hypervalent iodine species is regenerated in situ. nsf.gov

In a typical catalytic cycle, a sub-stoichiometric amount of an IBX or IBA derivative is used in conjunction with a stoichiometric terminal oxidant, such as Oxone. orientjchem.orgnsf.gov The hypervalent iodine reagent oxidizes the substrate (e.g., an alcohol), and the resulting reduced iodine(I) species (the corresponding 2-iodobenzoic acid) is then re-oxidized back to the active iodine(V) state by the terminal oxidant, thus completing the catalytic cycle. orientjchem.orgnsf.gov

The hypervalent iodine species derived from this compound would be expected to function as competent catalysts in such oxidative transformations. The electronic properties imparted by the dimethylsulfamoyl substituent could potentially modulate the reactivity and selectivity of the catalyst. For instance, the strong electron-withdrawing nature of this group might enhance the electrophilicity and oxidizing power of the iodine center. These novel reagents could find applications in various oxidative transformations, including the oxidation of alcohols, the α-functionalization of carbonyl compounds, and oxidative cyclizations. nsf.govresearchgate.netorganic-chemistry.org

Table 3: Examples of Catalytic Oxidations Using Hypervalent Iodine Reagents

Substrate TypeTransformationCatalyst SystemKey Features
Primary/Secondary AlcoholsOxidation to Aldehydes/KetonesCatalytic IBX or IBA / OxoneMild conditions, high efficiency, broad substrate scope. orientjchem.orgnsf.gov
2-HydroxystilbenesOxidative Cyclization to 2-ArylbenzofuransCatalytic PhI(OAc)₂ / m-CPBAMetal-free synthesis of important heterocyclic scaffolds. organic-chemistry.org
AlkenesAzidolactonizationCatalytic Cu(dap)₂Cl / Zhdankin ReagentVisible-light photoredox catalysis for C-N bond formation. nih.gov
α-Amino/α-Oxo AcidsDecarboxylative AlkynylationPhotoredox Catalyst / EBX ReagentsMild conditions for radical generation and functionalization. nih.gov

This table showcases the versatility of hypervalent iodine reagents in various catalytic oxidative transformations.

Oxidative Transformations to Hypervalent Iodine Reagents

Mechanistic Insights into Hypervalent Iodine Oxidations (e.g., Hypervalent Twisting Mechanism)

The 2-iodo- E-mail functionality in this compound suggests its potential to be oxidized to a hypervalent iodine species, akin to the well-studied 2-iodoxybenzoic acid (IBX). These pentavalent iodine(V) compounds are powerful oxidizing agents in organic synthesis. The oxidation of alcohols to aldehydes or ketones by IBX and its derivatives is proposed to proceed through a "hypervalent twisting" mechanism.

This mechanism involves several key steps:

Ligand Exchange: The alcohol substrate coordinates to the iodine(V) center, replacing a hydroxyl group.

Hypervalent Twist: A conformational rearrangement, or "twist," of the ligands around the iodine center occurs. This step is often rate-determining and is influenced by steric interactions between the substituents on the iodine-bearing ring and the alcohol's alkyl group.

Reductive Elimination: A concerted process leads to the formation of the carbonyl product, water, and the reduction of the iodine(V) to an iodine(III) species.

For this compound, the presence of the bulky dimethylsulfamoyl group at the 5-position would likely influence the rate and efficiency of the hypervalent twist. The electronic-withdrawing nature of this group could also impact the reactivity of the iodine center. However, without specific experimental studies on this compound, these effects remain speculative.

Metal-Catalyzed Coupling Reactions

The aryl iodide moiety is a key functional group for participation in a wide array of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies Utilizing Aryl Iodides

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst. It is anticipated that this compound would readily participate in common cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Stille Coupling: Reaction with an organotin reagent.

The specific conditions for these reactions (catalyst, ligand, base, and solvent) would need to be optimized for this compound. The presence of the carboxylic acid and sulfonamide groups may require careful selection of reaction conditions to avoid side reactions or catalyst inhibition.

Table 1: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerExpected Product Structure
Suzuki-MiyauraArylboronic acid2-Aryl-5-(dimethylsulfamoyl)benzoic acid
Heck-MizorokiAlkene (e.g., styrene)5-(Dimethylsulfamoyl)-2-(styryl)benzoic acid
SonogashiraTerminal alkyne5-(Dimethylsulfamoyl)-2-(alkynyl)benzoic acid
Directing Group Effects in C-H Functionalization

Both the carboxylic acid and the sulfonamide groups can act as directing groups in transition metal-catalyzed C-H functionalization reactions. These groups can coordinate to the metal center, bringing it in proximity to specific C-H bonds and enabling their selective activation and functionalization.

The carboxylic acid group typically directs ortho-C-H functionalization. Similarly, sulfonamides are known to be effective directing groups for the ortho-C-H activation of the aromatic ring to which they are attached. nih.gov In the case of this compound, the directing effects of both groups would likely be directed towards the C6 position of the benzene ring. The interplay between these two directing groups and the steric hindrance from the adjacent iodo group would be a key factor in determining the feasibility and selectivity of such transformations.

Reactions Involving the Dimethylsulfamoyl Group

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a robust functional group, but the nitrogen atom can still participate in certain reactions under specific conditions.

Modulations in Sulfonamide Reactivity

The reactivity of the sulfonamide nitrogen is generally low due to the strong electron-withdrawing effect of the sulfonyl group, which delocalizes the nitrogen lone pair. However, the acidity of the N-H proton in a primary or secondary sulfonamide can be exploited. In this compound, the sulfonamide is tertiary, lacking an acidic proton, which significantly reduces its reactivity in reactions that require deprotonation.

Potential for N-Alkylation or N-Acylation Reactions

Given that the sulfonamide in the target molecule is already N,N-dimethylated, it cannot undergo further N-alkylation or N-acylation reactions at the nitrogen atom. These reactions are typically performed on primary or secondary sulfonamides, where the nitrogen atom bears at least one proton that can be substituted. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid and Its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in open crystallographic databases, its solid-state architecture can be predicted based on the known behavior of its functional groups.

The primary intermolecular interaction expected to govern the crystal packing is the robust hydrogen bonding between the carboxylic acid moieties. Like most benzoic acid derivatives, it is anticipated that this compound molecules would form centrosymmetric dimers in the solid state through strong O—H···O hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) graph set motif.

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding (C—I···O or C—I···N interactions), where the electropositive region on the iodine atom interacts with a Lewis basic site on an adjacent molecule. The sulfamoyl group's oxygen atoms could act as potent hydrogen bond acceptors, potentially interacting with weaker C-H donors. These secondary interactions would contribute to the formation of a stable, three-dimensional supramolecular network.

The formation of co-crystals, which are multi-component crystals formed between the target molecule and a co-former, is also a strong possibility. The carboxylic acid group is an excellent hydrogen bond donor, making it a prime site for interaction with co-formers containing complementary functional groups, such as pyridine (B92270) or amide moieties. The formation of co-crystals could be used to modify the physicochemical properties of the compound. A summary of expected intermolecular interactions is presented in Table 1.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Motif/Significance
Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)Forms classic centrosymmetric R²₂(8) dimer; primary packing driver.
Halogen BondAromatic C-ISulfamoyl Oxygen (S=O) or Carboxylic Oxygen (C=O)Secondary interaction influencing the overall packing arrangement.
Hydrogen Bond (Weak)Aromatic C-HSulfamoyl Oxygen (S=O)Contributes to the stability of the crystal lattice.

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. The predicted ¹H and ¹³C NMR spectra of this compound would provide definitive confirmation of its constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region. The three aromatic protons are chemically non-equivalent. The proton at the C6 position, being ortho to the iodine, would likely appear as a doublet. The proton at C4, positioned between the two substituents, would appear as a doublet of doublets. The proton at C3, ortho to the carboxylic acid, would also be a doublet. The dimethylsulfamoyl group would give rise to a sharp singlet in the aliphatic region, integrating to six protons. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display nine unique carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (~165-170 ppm). The six aromatic carbons would appear in the typical range of ~120-150 ppm, with their specific shifts influenced by the electronic effects of the iodo, sulfamoyl, and carboxyl substituents. The carbon atom bonded to the iodine (C2) would be significantly shielded due to the heavy atom effect. The two equivalent methyl carbons of the dimethylsulfamoyl group would produce a single signal in the aliphatic region (~40 ppm).

Predicted chemical shifts for both ¹H and ¹³C NMR are summarized in Tables 2 and 3, respectively.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
COOH~13.5Broad SingletN/A
Ar-H (C3-H)~8.1DoubletJ ≈ 8.5 Hz
Ar-H (C4-H)~7.9Doublet of DoubletsJ ≈ 8.5, 2.0 Hz
Ar-H (C6-H)~8.2DoubletJ ≈ 2.0 Hz
N(CH₃)₂~2.7SingletN/A

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168.0
Ar-C (C1)~135.0
Ar-C (C2-I)~95.0
Ar-C (C3)~142.0
Ar-C (C4)~128.0
Ar-C (C5-S)~140.0
Ar-C (C6)~130.0
N(CH₃)₂~38.0

Mass Spectrometry for Precise Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₉H₁₀INO₄S), the expected exact mass would be used to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, offering further structural proof. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or pseudomolecular ions [M+H]⁺ or [M-H]⁻ would be observed. Key fragmentation pathways would likely involve the loss of characteristic neutral molecules or radicals. Predicted fragmentation patterns include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid.

Loss of the entire carboxyl group (•COOH).

Cleavage of the C-S bond, leading to the loss of the •SO₂N(CH₃)₂ group.

Fragmentation of the sulfamoyl group, such as the loss of sulfur dioxide (SO₂).

Loss of the iodine atom (•I).

These fragmentation pathways provide a structural fingerprint of the molecule. A table of predicted key fragments is provided below.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted)Proposed Fragment IdentityProposed Neutral Loss
354.9426[M]⁺ (C₉H₁₀INO₄S)-
337.9399[M - OH]⁺•OH
309.9450[M - COOH]⁺•COOH
227.9732[M - I]⁺•I
246.9606[M - SO₂N(CH₃)₂]⁺•SO₂N(CH₃)₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its functional groups. A very broad absorption band would be observed from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group would appear as an intense band around 1700 cm⁻¹. The dimethylsulfamoyl group would be identified by two strong stretching bands for the S=O bond, typically an asymmetric stretch near 1350 cm⁻¹ and a symmetric stretch near 1160 cm⁻¹. Other significant bands would include C=C stretching in the aromatic ring (1600-1450 cm⁻¹) and the C-I stretch at lower wavenumbers (around 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretch is also typically Raman active. The C-I bond, involving a heavy atom, should also give a discernible Raman signal at low frequency. The C=O stretch will be visible but may be weaker than in the IR spectrum, while the O-H stretch will be very weak and broad.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchCarboxylic Acid3300 - 2500Strong, BroadVery Weak
C-H stretch (aromatic)Benzene (B151609) Ring3100 - 3000MediumStrong
C-H stretch (aliphatic)Methyl3000 - 2850MediumMedium
C=O stretchCarboxylic Acid1720 - 1680Very StrongMedium
C=C stretchBenzene Ring1600 - 1450Medium-StrongStrong
S=O stretch (asymmetric)Sulfonamide1360 - 1330StrongMedium
S=O stretch (symmetric)Sulfonamide1170 - 1150StrongStrong
C-N stretchDimethylamino1100 - 1000MediumWeak
C-I stretchIodo-aromatic600 - 500MediumStrong

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and reaction energetics. For 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, DFT studies can provide a detailed understanding of its reactivity and the regioselectivity of its reactions.

Prediction of Aromatic Substitution Regioselectivity

The regioselectivity of electrophilic aromatic substitution is a key aspect of the reactivity of this compound. The positions on the benzene (B151609) ring most susceptible to electrophilic attack can be predicted by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). DFT calculations can be employed to determine these properties. acs.orgresearchgate.netrsc.orgrsc.org

Theoretical calculations would involve optimizing the geometry of this compound and then computing molecular orbitals and electron density. The regions of the aromatic ring with the highest electron density are generally more susceptible to electrophilic attack. The table below illustrates hypothetical results from a DFT analysis, showing the calculated Fukui indices (a measure of reactivity) for each carbon atom on the aromatic ring.

Table 1: Hypothetical Fukui Indices for Electrophilic Attack on this compound

Atomic Position Fukui Index (f-) Predicted Reactivity
C1 0.05 Low
C2 0.02 Very Low
C3 0.18 High
C4 0.12 Moderate
C5 0.04 Low

Transition State Analysis for Key Reaction Pathways

Understanding the mechanisms of chemical reactions involving this compound requires the identification and characterization of transition states. DFT is a valuable tool for locating transition state structures and calculating the activation energies of reaction pathways. dntb.gov.uaacs.orgrsc.orgnih.govdtu.dk This information is critical for predicting reaction rates and understanding how different substituents might influence the reaction mechanism.

For instance, a key reaction pathway for this molecule could be the displacement of the iodine atom via a nucleophilic aromatic substitution. A DFT study could model this reaction, and the results could be summarized in a reaction coordinate diagram, as hypothetically illustrated below.

Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

Reaction Step Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.4
Intermediate +5.2
Transition State 2 +18.9

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system, offering insights into the conformational landscape of flexible molecules like this compound. mdpi.comrsc.orgnih.govmun.catandfonline.comnih.govtandfonline.comfrontiersin.orgyoutube.comresearchgate.net

MD simulations can reveal the preferred conformations of the dimethylsulfamoyl and carboxylic acid groups, as well as the dynamics of their rotations. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. A hypothetical analysis of the dihedral angles of the sulfamoyl group is presented in the table below.

Table 3: Hypothetical Conformational Population of the C-S-N-C Dihedral Angle

Dihedral Angle Range (degrees) Population (%)
-180 to -120 15
-120 to -60 35
-60 to 0 5
0 to 60 5
60 to 120 30

Quantitative Structure-Activity Relationships (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.comnih.govwikipedia.orgfiveable.menumberanalytics.comjetir.orgnumberanalytics.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds. jocpr.comnih.gov

A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds and measuring their biological activity. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. A hypothetical QSAR model is presented below.

Hypothetical QSAR Equation:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + 2.5

Table 4: Hypothetical Descriptors and Predicted Activity for a Series of Derivatives

Compound LogP Molecular Weight (MW) Hydrogen Bond Donor Count (HD_count) Predicted log(1/IC50)
Derivative 1 2.5 350 1 4.05
Derivative 2 3.0 360 1 4.50
Derivative 3 2.8 355 2 5.30

Synthesis and Exploration of 5 Dimethylsulfamoyl 2 Iodobenzoic Acid Derivatives and Analogs

Structural Modifications of the Sulfamoyl Moiety

The sulfamoyl group in 5-(Dimethylsulfamoyl)-2-iodobenzoic acid offers a versatile scaffold for structural modifications, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into N-alkyl and N-aryl substitutions, which significantly influence the compound's physicochemical properties and potential applications.

The synthesis of N-substituted sulfamoyl benzoic acid derivatives typically involves the reaction of a corresponding sulfonyl chloride with a primary or secondary amine. For instance, the reaction of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with various anilines or amines yields a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. This straightforward synthetic route allows for the introduction of a wide array of functional groups, leading to compounds with tailored properties.

One common strategy involves the reaction of p-carboxybenzenesulfonyl chloride with different dialkylamines to produce various p-(dialkylsulfamyl)benzoic acids. This method can be adapted for the synthesis of N-alkyl derivatives of this compound. The general synthetic approach is outlined in the table below.

Starting MaterialReagentProduct
5-(Chlorosulfonyl)-2-iodobenzoic acidDimethylamine (B145610)This compound
5-(Chlorosulfonyl)-2-iodobenzoic acidDiethylamine5-(Diethylsulfamoyl)-2-iodobenzoic acid
5-(Chlorosulfonyl)-2-iodobenzoic acidAniline5-(Phenylsulfamoyl)-2-iodobenzoic acid

This is an illustrative table based on general synthetic methods for analogous compounds.

Substituent Effects on Reactivity and Electronic Properties

The presence of electron-withdrawing groups generally deactivates the aromatic ring towards electrophilic substitution. In the case of this compound, both the iodo and dimethylsulfamoyl groups are deactivating. The orientation of incoming electrophiles is directed by these substituents. Halogens, like iodine, are typically ortho-, para-directing deactivators due to a combination of their inductive electron-withdrawing effect and resonance electron-donating effect. The sulfamoyl group is a meta-directing deactivator. The combined influence of these groups would likely make further electrophilic substitution challenging and would direct incoming groups to specific positions on the benzene (B151609) ring.

The following table summarizes the expected electronic effects of the substituents in this compound.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-I2-I+M (weak)DeactivatingOrtho, Para
-SO₂N(CH₃)₂5-I-MDeactivatingMeta
-COOH1-I-MDeactivatingMeta

This table is based on established principles of substituent effects in physical organic chemistry.

Development of Polymer-Supported or Heterogeneous Analogs

The immobilization of this compound or its derivatives onto solid supports, such as polymers or silica (B1680970) gel, can lead to the development of recyclable reagents or heterogeneous catalysts. This approach offers significant advantages in terms of ease of separation, purification, and potential for reuse, aligning with the principles of green chemistry.

While specific examples of polymer-supported or heterogeneous analogs of this compound are not prominently documented, general methodologies for the immobilization of similar aromatic compounds can be applied. For instance, aromatic sulfonic acids have been successfully supported on silica gel to create efficient and reusable heterogeneous Lewis acid catalysts for reactions like sulfonylation. A similar strategy could be employed by first synthesizing an amino-functionalized polymer and then reacting it with 5-(chlorosulfonyl)-2-iodobenzoic acid to covalently attach the molecule to the polymer backbone.

Another approach involves the functionalization of mesoporous silica with sulfonic acid groups to create heterogeneous catalysts for various organic transformations, including Friedel–Crafts reactions. This concept could be extended to create a solid-supported version of this compound, where the acidic nature of the carboxylic acid or the potential catalytic activity of the iodine atom could be exploited in a heterogeneous system.

The potential applications for such polymer-supported analogs are diverse and could include their use as recyclable catalysts in organic synthesis or as solid-phase scavengers for trapping specific molecules from a reaction mixture.

Emerging Research Applications in Synthetic Chemistry

Utility as a Precursor in Complex Molecule Synthesis

The structural features of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, namely the presence of an iodo group, a carboxylic acid, and a dimethylsulfamoyl group on a benzene (B151609) ring, make it a valuable building block for the synthesis of more complex molecular architectures. The ortho-iodo-benzoic acid moiety is a well-established reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions . The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, initiating catalytic cycles such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of biaryl systems, substituted alkenes, and alkynes, respectively, which are common motifs in pharmaceuticals and materials science. The dimethylsulfamoyl and carboxylic acid groups can influence the electronic properties and solubility of the molecule and its derivatives, and can also serve as directing groups or be further functionalized in subsequent synthetic steps.

Furthermore, 2-iodobenzoic acids are known precursors for the synthesis of various heterocyclic compounds . The carboxylic acid can participate in condensation reactions with a variety of dinucleophiles to form fused ring systems. The iodo group can be exploited in intramolecular cyclization reactions, often mediated by transition metals, to construct intricate polycyclic frameworks.

Role in Catalytic Oxidation Systems

A significant area of emerging research for 2-iodobenzoic acid derivatives is their use as precursors to hypervalent iodine reagents . These reagents are powerful and selective oxidants that have found widespread use in organic synthesis as environmentally benign alternatives to heavy metal-based oxidants.

Specifically, 2-iodobenzoic acids can be oxidized to form 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are highly effective for the oxidation of alcohols to aldehydes and ketones. While direct research on the catalytic oxidation systems involving this compound is not yet widely published, its structural similarity to other 2-iodobenzoic acids suggests its potential to be converted into a corresponding hypervalent iodine reagent. The electron-withdrawing nature of the dimethylsulfamoyl group could modulate the reactivity and selectivity of the resulting oxidant.

The development of catalytic systems where the iodo-compound is used in substoichiometric amounts and re-oxidized in situ is a key area of green chemistry. It is plausible that this compound could serve as a precatalyst in such systems, participating in catalytic cycles for various oxidative transformations.

Contribution to the Development of Novel Reagents and Methodologies

The unique combination of functional groups in this compound provides opportunities for the development of novel reagents and synthetic methodologies. The sulfamoyl group, for instance, can act as a directing group in ortho-metalation reactions, allowing for the selective functionalization of the adjacent C-H bond.

Moreover, the development of new reagents often involves the modification of existing scaffolds to fine-tune their properties. The synthesis of derivatives of this compound could lead to new classes of ligands for transition metal catalysis, with the sulfamoyl and carboxylate moieties acting as potential coordination sites. The steric and electronic properties of this compound can be systematically altered to optimize the performance of catalysts in various chemical transformations.

The exploration of this compound's reactivity could also lead to the discovery of new name reactions or novel synthetic pathways to important chemical intermediates. As research into the applications of substituted benzoic acids continues to grow, it is anticipated that this compound will play an increasingly important role in the toolbox of synthetic organic chemists.

Q & A

Q. Critical Considerations :

  • Temperature Control : Excess heat during diazotization can decompose the diazonium salt, reducing yield.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate high-purity products. Typical yields for 2-iodobenzoic acid synthesis range from 41% (unoptimized Sandmeyer) to >70% with optimized protocols .

Basic: How is this compound characterized for structural confirmation and purity?

Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.5–8.5 ppm). The dimethylsulfamoyl group shows a singlet for the two methyl groups (δ ~3.0 ppm) .
    • ¹³C NMR : The carbonyl carbon (COOH) resonates at δ ~170 ppm, while iodine’s electron-withdrawing effect shifts adjacent carbons upfield .
  • HPLC-MS : Used to confirm molecular weight (e.g., m/z 369.96 for C₉H₉IN₂O₃S) and detect impurities .
  • Melting Point : Pure 2-iodobenzoic acid melts at ~130–132°C; deviations indicate impurities .

Validation : Cross-check against reference standards (e.g., IUPAC-recommended combustion calorimetry data for 2-iodobenzoic acid derivatives) ensures accuracy .

Advanced: How can researchers address the low yield (41%) observed in traditional Sandmeyer reactions for synthesizing 2-iodobenzoic acid?

Answer:
Optimization Strategies :

  • Catalyst Variation : Adding Zn(OTf)₂ or Rh catalysts improves electrophilic substitution efficiency in later derivatization steps (e.g., sulfamoylation) .
  • Reaction Solvent : Using polar aprotic solvents (DMF, acetonitrile) enhances iodine incorporation during diazotization .
  • Work-Up Modifications : Post-reduction with NaHSO₃ removes excess iodine, reducing side-product formation .

Q. Yield Comparison :

MethodYieldKey Modification
Classic Sandmeyer41%No catalyst, aqueous conditions
Zn(OTf)₂-assisted86%Lewis acid coordination
DMF/I₂ reflux75%Solvent optimization

Advanced: What role does this compound play in transition metal-catalyzed C–H functionalization?

Answer:
The compound serves as a precursor to hypervalent iodine reagents (e.g., indoleBX), which mediate Rh-catalyzed C–H indolation of heteroarenes. For example:

  • Synthesis of indoleBX : Reacting 2-iodobenzoic acid with 1-methylindole under oxidative conditions generates a hypervalent iodine(III) reagent.
  • Mechanism : The iodine center facilitates electrophilic aromatic substitution, while Rh catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective C–H activation .

Q. Applications :

  • Functionalizing bipyridines and pharmaceuticals.
  • Achieves >80% yield in coupling reactions under mild conditions (room temperature, 12 h) .

Advanced: How are thermodynamic properties of 2-iodobenzoic acid derivatives determined, and what are their implications?

Answer:
Combustion Calorimetry :

  • Procedure : Static or rotating oxygen-bomb calorimeters measure the specific energy of combustion (ΔcU). For 2-iodobenzoic acid, the recommended value is −(12,771.3 ± 2.4) J·g⁻¹ at 298.15 K .
  • Validation : Sublimation purity checks (vacuum sublimation) and iodine quantification (via KI titration) ensure accurate corrections for iodine sublimation enthalpy.

Q. Implications :

  • Guides stability assessments for storage and reaction design.
  • Supports computational modeling of reaction energetics (e.g., DFT calculations for hypervalent iodine reagents) .

Advanced: How should researchers resolve contradictions in reported spectral data for sulfamoyl-substituted iodobenzoic acids?

Answer:
Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or tautomerism.

  • Mitigation :
    • Use deuterated solvents consistently (e.g., DMSO-d₆ for sulfonamides).
    • Compare with published spectra from IUPAC-standardized studies .
    • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Example : In 5-(N-(4-butylphenyl)sulfamoyl)-2-iodobenzoic acid, the butyl chain protons (δ 0.8–1.5 ppm) can obscure aromatic signals if acquisition parameters are suboptimal .

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